2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

BRD4 bromodomain inhibition Epigenetic probe Positional isomer SAR

Researchers often face variability in epigenetic probe campaigns due to procurement of non-specific positional isomers. This compound provides the exact 3-bromophenoxy isomer required for potent BRD4-BD1 inhibition studies. - Validated Identity: Distinguishable from 2-bromo and 4-bromo isomers by a defined logP (3.30) and tPSA (112 Ų), ensuring precise SAR data. - Quantifiable Potency: Delivers a 670 nM IC₅₀ against BRD4-BD1, a critical starting point for acetyl-lysine binding pocket optimization. - Supply Chain Efficiency: Catalog availability as a TIMTEC-BB building block reduces procurement lead times compared to custom synthesis, supporting rapid library expansion.

Molecular Formula C18H15BrN4O4S
Molecular Weight 463.3 g/mol
Cat. No. B15095220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Molecular FormulaC18H15BrN4O4S
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
InChIInChI=1S/C18H15BrN4O4S/c19-13-3-1-4-15(11-13)27-12-17(24)22-14-5-7-16(8-6-14)28(25,26)23-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)
InChIKeyXCOZDYOQSMMARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Pharmacophoric Features


2-(3-Bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide (molecular formula C₁₈H₁₅BrN₄O₄S; exact mass 462.00 Da) is a synthetic small molecule belonging to the pyrimidinylsulfamoyl phenyl acetamide class [1]. Its architecture integrates three key pharmacophoric modules: a 3-bromophenoxy acetamide warhead, a 1,4-phenylene linker bearing a sulfamoyl group, and a 2-aminopyrimidine cap . This compound is cataloged under TIMTEC-BB SBB006103 and ZINC945070, with a calculated logP of 3.30 and topological polar surface area of 112 Ų [1]. The 3-bromo substitution pattern on the phenoxy ring differentiates it from its 2-bromo and 4-bromo positional isomers, potentially altering both physicochemical properties and target recognition profiles.

✓ 3-bromo phenoxy positional isomer
✓ Pyrimidinylsulfamoyl acetamide scaffold
✓ Bromodomain/epigenetic probe research context

Positional Isomer Specificity


The pyrimidinylsulfamoyl phenyl acetamide scaffold is not a monolithic class; minor positional or substituent variations produce quantifiable differences in physicochemical and potentially biological profiles that preclude generic interchange. For 2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide, the 3-bromo substitution on the phenoxy ring yields a distinct calculated logP (3.30), hydrogen-bond donor count (1), and topological polar surface area (112 Ų) relative to its 2-bromo and 4-bromo isomers [1][2]. In the closely related bromodomain-targeting pyrimidinylsulfamoyl series, a shift from 3-bromo to 4-bromo substitution has been associated with a >3-fold change in BRD4-BD1 IC₅₀ (670 nM vs. 2,300 nM, respectively, in a homologous binding assay) [3]. These data demonstrate that even a single bromine positional shift can substantially alter target engagement. Consequently, procurement specifications that accept any positional isomer as a substitute risk introducing uncontrolled variability into biological or chemical studies.

Target (3-Br)
Potential Substitute
Risk
3-bromo isomer
4-bromo isomer
Binding affinity context may shift substantially
H-bond donor profile distinct
Different H-bond donor count
Permeability/solubility profile may differ
Predicted KCNK3/GRM4 engagement
Different predicted secondary targets
Polypharmacology context may differ
Catalog purity specification
Custom synthesis lead time
Procurement reproducibility may vary

Comparator-Based Differentiation Evidence


BRD4-BD1 Binding: 3-Bromo vs. 4-Bromo Substitution

In the pyrimidinylsulfamoyl phenyl acetamide series disclosed in US9393232, the 3-bromophenoxy derivative (Compound 4.2) exhibited a BRD4-BD1 IC₅₀ of 670 nM, whereas the corresponding 4-bromophenoxy derivative (Compound 1.20) showed an IC₅₀ of 2,300 nM under identical assay conditions (pH 7.5, binding mixtures containing bromodomain protein and tetra-acetylated histone peptide) [1]. This represents a 3.4-fold improvement in binding affinity attributable solely to the 3-bromo vs. 4-bromo positional isomerism on the phenoxy ring.

BRD4-BD1 Binding
Head-to-head
3.4-fold higher binding affinity
Assay sensitivity context
IC₅₀ 670 nM vs 2,300 nM, identical assay conditions
BRD4 bromodomain inhibition Epigenetic probe Positional isomer SAR

Physicochemical Property Comparison of Positional Isomers

Calculated physicochemical parameters from the ZINC database reveal distinct profiles for the three positional isomers. The 3-bromo isomer (ZINC945070) has a logP of 3.30, 1 H-bond donor, 6 H-bond acceptors, and tPSA of 112 Ų. The 4-bromo isomer (ZINC853505) has a logP of 3.30, 2 H-bond donors, 6 H-bond acceptors, and tPSA of 110 Ų [1][2]. The 2-bromo isomer (ZINC945069) has a logP of 3.17, 1 H-bond donor, 6 H-bond acceptors, and tPSA of 112 Ų [3]. The 3-bromo isomer uniquely combines the higher logP of the 4-bromo analog with the single H-bond donor count of the 2-bromo analog.

Physicochemical Profile
Cross-study comparable
3-Br: logP 3.30, HBD 1; 4-Br: logP 3.30, HBD 2; 2-Br: logP 3.17, HBD 1
Permeability/solubility profile context
ZINC calculated parameters
Lipophilicity Permeability Drug-likeness

Predicted Target Profile: KCNK3 and GRM4

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 indicate that the 3-bromo isomer (ZINC945070) is predicted to engage potassium channel subfamily K member 3 (KCNK3) with a P-value of 43 and metabotropic glutamate receptor 4 (GRM4) with a P-value of 44 [1]. In contrast, the 4-bromo isomer (ZINC853505) shows different SEA predictions: KCNK3 with P-value of 41 and a distinct secondary target profile [2]. These divergent computational predictions, while not experimentally validated for these specific compounds, suggest that the 3-bromo substitution pattern may confer a distinguishable polypharmacology fingerprint.

Target Prediction
Supporting evidence
3-Br: KCNK3 P=43, GRM4 P=44; 4-Br: KCNK3 P=41
Computational target engagement context
SEA predictions, requires experimental validation
Target prediction Polypharmacology Ion channel

Synthetic Tractability and Purity Benchmarking

The general synthetic route to pyrimidinylsulfamoyl phenyl acetamides has been optimized to achieve >95% purity without column chromatography, using EDCI/DIPEA coupling in DCM with a simplified acid-base workup [1]. For the 3-bromo isomer specifically, the TIMTEC-BB SBB006103 catalog entry confirms a molecular weight of 463.31 Da and a purity specification suitable for research-grade procurement . In contrast, the 4-bromo isomer offered by smolecule.com is specified with a molecular weight of 463.3 g/mol and is supplied as a custom synthesis product, indicating potentially longer lead times and batch-to-batch variability .

Purity & Availability
Supporting evidence
Catalog purity specification, standardized synthesis
Procurement reproducibility context
TIMTEC-BB SBB006103 catalog entry
Synthetic tractability Purity specification Scale-up

Application Scenarios for Scientific Procurement


BRD4 Inhibitor Screening & Epigenetic Probes

The 670 nM BRD4-BD1 IC₅₀ demonstrated by the 3-bromophenoxy analog in the pyrimidinylsulfamoyl acetamide series [1] positions this compound as a suitable starting point for bromodomain inhibitor screening campaigns. Its 3.4-fold potency advantage over the 4-bromo isomer supports its selection as a scaffold for further structure-guided optimization targeting the acetyl-lysine binding pocket. Researchers developing epigenetic chemical probes should prioritize the 3-bromo isomer to maximize initial hit sensitivity.

SAR Studies on Pyrimidinylsulfamoyl Acetamide

The 3-bromo substitution on the phenoxy ring provides a defined steric and electronic perturbation relative to the 2-bromo and 4-bromo analogs. The distinct logP (3.30), H-bond donor count (1), and tPSA (112 Ų) of the 3-bromo isomer [2] make it a valuable comparator compound for systematic SAR exploration of how bromine positional isomerism affects target engagement, cellular permeability, and off-target liability.

Ion Channel and GPCR Class C Polypharmacology Profiling

SEA predictions suggest that the 3-bromo isomer may engage potassium channel KCNK3 (P = 43) and metabotropic glutamate receptor GRM4 (P = 44) [3]. While these predictions require experimental validation, they provide a computationally grounded hypothesis for profiling this compound in ion channel and GPCR panels. Laboratories conducting polypharmacology screens may find the 3-bromo isomer a useful tool compound for exploring pyrimidinylsulfamoyl acetamide interactions with these target classes.

Synthetic Methodology & Building Block Procurement

The optimized, chromatography-free synthetic route yielding >95% purity for pyrimidinylsulfamoyl acetamide derivatives [4] and the catalog availability of the 3-bromo isomer as TIMTEC-BB SBB006103 make this compound a practical building block for medicinal chemistry campaigns. Its defined purity specification and catalog status reduce procurement lead time compared to custom-synthesized positional isomers, supporting efficient library synthesis and diversity-oriented synthesis workflows.

Application
Selection Property
Validation Focus
BRD4 bromodomain probe screening
3-bromo positional isomer identity
Binding assay endpoint verification
Positional isomer SAR exploration
Physicochemical profile differentiation
Target engagement and permeability profiling
Ion channel/GPCR polypharmacology screening
Predicted KCNK3/GRM4 engagement
Experimental target validation
Synthetic building block procurement
Catalog purity specification
Reproducibility and scale-up
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